2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl-
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Overview
Description
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a cyclopropylamino group at the third position, and two methyl groups at the fifth position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclohexen-1-one with cyclopropylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the cyclopropylamino group. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene to form 2-cyclohexen-1-one, followed by the introduction of the cyclopropylamino group through a nucleophilic substitution reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds or other interactions with active sites, leading to inhibition or activation of the target. The ketone group can undergo nucleophilic attack, facilitating further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the cyclopropylamino and dimethyl groups.
3-Cyclopropylamino-2-cyclohexen-1-one: Lacks the dimethyl groups.
5,5-Dimethyl-2-cyclohexen-1-one: Lacks the cyclopropylamino group.
Uniqueness
2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- is unique due to the presence of both the cyclopropylamino and dimethyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(cyclopropylamino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2)6-9(5-10(13)7-11)12-8-3-4-8/h5,8,12H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTSNORXONFLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406628 |
Source
|
Record name | 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848233-25-0 |
Source
|
Record name | 2-Cyclohexen-1-one, 3-(cyclopropylamino)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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